1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline typically involves multiple steps. One common method starts with the conversion of eugenol methyl ether to a secondary alcohol, followed by a Ritter reaction with benzyl cyanide, and finally a cyclization reaction using sulfuric acid . The overall yield of this process is approximately 45.19% . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, isoquinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
1-Benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline can be compared with other isoquinoline derivatives such as:
1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline: This compound has similar structural features but includes a methyl group, which may alter its biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This derivative is more reduced and has different pharmacological properties.
1-(4-(benzyloxy)benzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: This compound has an additional benzyloxy group, which can influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
4876-00-0 |
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Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO2/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI Key |
IKVBMVPAYKTEAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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